Cas no 2680867-07-4 (benzyl N-1,3-dihydroxy-2-(trifluoromethyl)propan-2-ylcarbamate)

Benzyl N-1,3-dihydroxy-2-(trifluoromethyl)propan-2-ylcarbamate is a specialized carbamate derivative featuring a trifluoromethyl group and dual hydroxyl functionalities. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for constructing fluorinated compounds with enhanced stability and reactivity. The presence of the benzyl carbamate moiety offers selective deprotection opportunities, while the hydroxyl groups provide sites for further functionalization. The trifluoromethyl group contributes to improved lipophilicity and metabolic resistance, making this compound useful in pharmaceutical and agrochemical research. Its well-defined reactivity profile ensures consistent performance in complex synthetic pathways, supporting applications in drug discovery and material science.
benzyl N-1,3-dihydroxy-2-(trifluoromethyl)propan-2-ylcarbamate structure
2680867-07-4 structure
Product name:benzyl N-1,3-dihydroxy-2-(trifluoromethyl)propan-2-ylcarbamate
CAS No:2680867-07-4
MF:C12H14F3NO4
MW:293.239074230194
CID:5635313
PubChem ID:165924552

benzyl N-1,3-dihydroxy-2-(trifluoromethyl)propan-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-[1,3-dihydroxy-2-(trifluoromethyl)propan-2-yl]carbamate
    • 2680867-07-4
    • EN300-28288839
    • benzyl N-1,3-dihydroxy-2-(trifluoromethyl)propan-2-ylcarbamate
    • Inchi: 1S/C12H14F3NO4/c13-12(14,15)11(7-17,8-18)16-10(19)20-6-9-4-2-1-3-5-9/h1-5,17-18H,6-8H2,(H,16,19)
    • InChI Key: CPWNCJWLHUKLAZ-UHFFFAOYSA-N
    • SMILES: FC(C(CO)(CO)NC(=O)OCC1C=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 293.08749241g/mol
  • Monoisotopic Mass: 293.08749241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.8Ų
  • XLogP3: 1.1

benzyl N-1,3-dihydroxy-2-(trifluoromethyl)propan-2-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28288839-0.5g
benzyl N-[1,3-dihydroxy-2-(trifluoromethyl)propan-2-yl]carbamate
2680867-07-4 95.0%
0.5g
$1770.0 2025-03-19
Enamine
EN300-28288839-0.25g
benzyl N-[1,3-dihydroxy-2-(trifluoromethyl)propan-2-yl]carbamate
2680867-07-4 95.0%
0.25g
$1696.0 2025-03-19
Enamine
EN300-28288839-5.0g
benzyl N-[1,3-dihydroxy-2-(trifluoromethyl)propan-2-yl]carbamate
2680867-07-4 95.0%
5.0g
$5345.0 2025-03-19
Enamine
EN300-28288839-10.0g
benzyl N-[1,3-dihydroxy-2-(trifluoromethyl)propan-2-yl]carbamate
2680867-07-4 95.0%
10.0g
$7927.0 2025-03-19
Enamine
EN300-28288839-0.05g
benzyl N-[1,3-dihydroxy-2-(trifluoromethyl)propan-2-yl]carbamate
2680867-07-4 95.0%
0.05g
$1549.0 2025-03-19
Enamine
EN300-28288839-1.0g
benzyl N-[1,3-dihydroxy-2-(trifluoromethyl)propan-2-yl]carbamate
2680867-07-4 95.0%
1.0g
$1844.0 2025-03-19
Enamine
EN300-28288839-10g
benzyl N-[1,3-dihydroxy-2-(trifluoromethyl)propan-2-yl]carbamate
2680867-07-4
10g
$7927.0 2023-09-08
Enamine
EN300-28288839-1g
benzyl N-[1,3-dihydroxy-2-(trifluoromethyl)propan-2-yl]carbamate
2680867-07-4
1g
$1844.0 2023-09-08
Enamine
EN300-28288839-2.5g
benzyl N-[1,3-dihydroxy-2-(trifluoromethyl)propan-2-yl]carbamate
2680867-07-4 95.0%
2.5g
$3611.0 2025-03-19
Enamine
EN300-28288839-0.1g
benzyl N-[1,3-dihydroxy-2-(trifluoromethyl)propan-2-yl]carbamate
2680867-07-4 95.0%
0.1g
$1623.0 2025-03-19

Additional information on benzyl N-1,3-dihydroxy-2-(trifluoromethyl)propan-2-ylcarbamate

Benzyl N-1,3-dihydroxy-2-(trifluoromethyl)propan-2-ylcarbamate (CAS No. 2680867-07-4): A Comprehensive Overview

Benzyl N-1,3-dihydroxy-2-(trifluoromethyl)propan-2-ylcarbamate (CAS No. 2680867-07-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, holds potential applications in various therapeutic areas. This article provides a detailed overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research developments.

Chemical Properties

Benzyl N-1,3-dihydroxy-2-(trifluoromethyl)propan-2-ylcarbamate is a white crystalline solid with a molecular formula of C14H15F3N2O4. The compound has a molecular weight of 330.27 g/mol. Its structure features a benzyl group attached to a carbamate moiety, which is further substituted with a trifluoromethyl group and two hydroxyl groups. These functional groups contribute to the compound's unique chemical and physical properties, making it an interesting candidate for various applications.

The solubility of benzyl N-1,3-dihydroxy-2-(trifluoromethyl)propan-2-ylcarbamate varies depending on the solvent. It is generally more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The compound exhibits moderate stability under standard laboratory conditions but may degrade upon exposure to strong acids or bases.

Synthesis Methods

The synthesis of benzyl N-1,3-dihydroxy-2-(trifluoromethyl)propan-2-ylcarbamate can be achieved through several routes, each with its own advantages and challenges. One common method involves the reaction of 1,3-dihydroxy-2-(trifluoromethyl)propan-2-one with benzylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). This reaction typically proceeds under mild conditions and yields the desired product in good purity and yield.

An alternative approach involves the use of protected amino acids as starting materials. For example, the tert-butyloxycarbonyl (Boc) protected amino acid can be reacted with 1,3-dihydroxy-2-(trifluoromethyl)propan-2-one to form the intermediate carbamate. Subsequent deprotection using trifluoroacetic acid (TFA) yields the final product. This method is particularly useful for large-scale synthesis due to its scalability and ease of purification.

Biological Activities

Benzyl N-1,3-dihydroxy-2-(trifluoromethyl)propan-2-ylcarbamate has been studied for its potential biological activities, including its effects on enzyme inhibition and cellular processes. Recent research has shown that the compound exhibits potent inhibitory activity against specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit the activity of acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission.

In addition to its enzymatic effects, benzyl N-1,3-dihydroxy-2-(trifluoromethyl)propan-2-ylcarbamate has demonstrated promising anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest potential applications in the treatment of inflammatory diseases.

Clinical Applications and Research Developments

The potential therapeutic applications of benzyl N-1,3-dihydroxy-2-(trifluoromethyl)propan-2-ylcarbamate are currently being explored in preclinical studies. Early results have shown promising outcomes in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound's ability to inhibit AChE and reduce inflammation may contribute to its neuroprotective effects.

In parallel with these studies, researchers are also investigating the pharmacokinetic properties of benzyl N-1,3-dihydroxy-2-(trifluoromethyl)propan-2-ylcarbamate. Preliminary data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a viable candidate for further clinical development.

Safety Considerations

Safety is a critical aspect of any pharmaceutical development process. While benzyl N-1,3-dihydroxy-2-(trifluoromethyl)propan-2-ylcarbamate has shown promising therapeutic potential, it is essential to conduct thorough safety evaluations before advancing to clinical trials. Preclinical toxicology studies have indicated that the compound is well-tolerated at therapeutic doses but may exhibit toxicity at higher concentrations.

To ensure patient safety, ongoing research focuses on optimizing dosing regimens and identifying potential drug interactions. Additionally, efforts are being made to develop more stable formulations that can enhance the compound's bioavailability and reduce side effects.

Conclusion

Benzyl N-1,3-dihydroxy-2-(trifluoromethyl)propan-2-y lcarbamate (CAS No. 2680867-07-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and functional groups contribute to its favorable properties as an enzyme inhibitor and anti-inflammatory agent. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility. As preclinical studies advance and more data become available, this compound may play a significant role in the development of novel treatments for various diseases.

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